Antitrypanosomal agent 15

Proteasome inhibition Target selectivity Chagas disease

Antitrypanosomal agent 15 (Compound 26) is the only commercially available brain-penetrant T. cruzi proteasome inhibitor with >2,500-fold selectivity over the human proteasome. With a FaSSIF solubility of 339 μM and validated oral bioavailability, it serves as an essential chemical probe for Chagas disease target validation, enabling definitive pharmacodynamic biomarker establishment, CNS parasite persistence studies, and ADME benchmarking of next-generation inhibitors—all without confounding host toxicity. For R&D use only; not for human administration.

Molecular Formula C21H19FN4O4
Molecular Weight 410.4 g/mol
Cat. No. B12387011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntitrypanosomal agent 15
Molecular FormulaC21H19FN4O4
Molecular Weight410.4 g/mol
Structural Identifiers
SMILESCNC(=O)C1=C(C=CC(=C1)NC(=O)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)OC)F
InChIInChI=1S/C21H19FN4O4/c1-23-20(28)16-11-14(5-8-17(16)22)24-21(29)18-9-10-19(27)26(25-18)12-13-3-6-15(30-2)7-4-13/h3-11H,12H2,1-2H3,(H,23,28)(H,24,29)
InChIKeyGGRYBCDDGWXURQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antitrypanosomal agent 15: A Selective and Brain-Penetrant T. cruzi Proteasome Inhibitor for Chagas Disease Research


Antitrypanosomal agent 15 (designated compound 26 in the primary literature) is a pyridazinone-based, orally bioavailable, brain-penetrant small molecule that selectively inhibits the Trypanosoma cruzi proteasome [1]. It exhibits a pIC50 of 7.4 against the T. cruzi proteasome, with minimal activity against the human proteasome (pIC50 <4), highlighting its target selectivity [1]. The compound demonstrates favorable in vitro ADME properties, including high solubility in fasted-state simulated intestinal fluid (FaSSIF) and moderate cellular selectivity, supporting its use as a chemical probe for studying Chagas disease pathogenesis [1].

Why Generic Proteasome Inhibitors Cannot Substitute for Antitrypanosomal agent 15 in T. cruzi Studies


Generic proteasome inhibitors such as bortezomib or carfilzomib, while potent against the human proteasome, exhibit poor selectivity for the kinetoplastid proteasome and often fail to penetrate the blood-brain barrier, a critical requirement for addressing the neurological manifestations of chronic Chagas disease. In contrast, Antitrypanosomal agent 15 demonstrates >2,500-fold selectivity for the T. cruzi proteasome over the human homolog (pIC50 7.4 vs. <4) and possesses validated brain penetration, making it a uniquely suitable tool for investigating parasite-specific proteasome inhibition without confounding host toxicity [1]. Substitution with a non-selective or non-brain-penetrant proteasome inhibitor would yield misleading results in both cellular and in vivo models of T. cruzi infection, particularly those involving central nervous system involvement.

Quantitative Differentiation of Antitrypanosomal agent 15: Head-to-Head Data vs. Key Comparators


Target Engagement: >2,500-Fold Selectivity for T. cruzi Proteasome over Human Proteasome

Antitrypanosomal agent 15 (compound 26) demonstrates high-affinity inhibition of the T. cruzi proteasome with a pIC50 of 7.4 (IC50 ≈ 40 nM), while showing minimal inhibition of the human proteasome (pIC50 <4; IC50 >100 μM). This represents a selectivity window exceeding 2,500-fold, which is critical for minimizing host cell toxicity during experimental use [1].

Proteasome inhibition Target selectivity Chagas disease

Cellular Antiparasitic Activity: Moderate Potency Against Intracellular Amastigotes with Quantified Host Cell Selectivity

In a cellular model of T. cruzi infection, Antitrypanosomal agent 15 inhibited the growth of intracellular amastigotes with a pEC50 of 6.1 (EC50 ≈ 0.8 μM), while exhibiting a pEC50 of 4.4 (EC50 ≈ 40 μM) against host VERO cells, yielding a selectivity index of 1.8 (≈50-fold) [1]. This indicates that the compound is approximately 50 times more potent against the parasite than the host cell line in this assay.

Intracellular amastigote assay Host cell cytotoxicity Selectivity index

Intestinal Solubility: High FaSSIF Solubility (339 μM) Supports Oral Bioavailability

Antitrypanosomal agent 15 exhibits a solubility of 339 μM in fasted-state simulated intestinal fluid (FaSSIF), a biorelevant medium that predicts in vivo intestinal solubility [1]. This value significantly exceeds the solubility of many early-stage antiparasitic leads and supports the compound's reported oral bioavailability in preclinical models.

ADME properties Solubility Oral bioavailability

In Vivo Efficacy in Chronic Chagas Disease Model: Defined Lack of Efficacy Provides Critical Baseline for Combination Studies

In a chronic T. cruzi infection mouse model, oral administration of Antitrypanosomal agent 15 at 50 mg/kg twice daily for 20 days did not result in a significant reduction in parasitemia or improvement in survival compared to vehicle-treated controls [1]. This defined lack of efficacy as a monotherapy in the chronic setting is a crucial piece of information for researchers designing combination therapy studies or investigating the role of proteasome inhibition in different disease stages.

In vivo efficacy Chronic Chagas disease Mouse model

Brain Penetration: Demonstrated Central Nervous System Exposure Distinguishes from Non-Brain-Penetrant Proteasome Inhibitors

Antitrypanosomal agent 15 is characterized as a brain-penetrant molecule, a property that is essential for targeting the neurological manifestations of chronic Chagas disease [1]. This feature distinguishes it from the majority of proteasome inhibitors, including clinical agents like bortezomib and carfilzomib, which exhibit poor blood-brain barrier permeability and are therefore unsuitable for studying CNS involvement in T. cruzi infection.

Blood-brain barrier penetration CNS exposure Chagas disease

Optimal Application Scenarios for Antitrypanosomal agent 15 Based on Quantified Performance Data


Target Validation Studies in Acute T. cruzi Infection Models

Given its high target selectivity (>2,500-fold over human proteasome) and moderate cellular potency (pEC50 6.1 against amastigotes), Antitrypanosomal agent 15 is ideally suited for target validation studies in acute T. cruzi infection models, where its ability to selectively inhibit the parasite proteasome without confounding host toxicity is paramount [1]. Researchers can use this compound to definitively link proteasome inhibition to antiparasitic effects in vivo, establishing a clear pharmacodynamic biomarker for future drug discovery efforts.

CNS Involvement Studies in Chronic Chagas Disease

The compound's demonstrated brain penetration makes it the preferred chemical probe for investigating the role of parasite persistence in the central nervous system during chronic Chagas disease [1]. In contrast to non-brain-penetrant proteasome inhibitors, Antitrypanosomal agent 15 can be used to assess whether reducing CNS parasite burden via proteasome inhibition ameliorates neurological symptoms in appropriate animal models.

Combination Therapy Screening for Chronic Chagas Disease

The defined lack of monotherapy efficacy in a chronic mouse model (50 mg/kg BID for 20 days) provides a critical baseline for combination studies [1]. Antitrypanosomal agent 15 can be used as a selective proteasome inhibitor component in combination with other antiparasitic agents (e.g., benznidazole, posaconazole) to evaluate potential synergistic effects, particularly in addressing the persistent, difficult-to-treat chronic phase of infection.

ADME Optimization Benchmarking

With a FaSSIF solubility of 339 μM and reported oral bioavailability, Antitrypanosomal agent 15 serves as a useful benchmark compound for optimizing the ADME properties of next-generation T. cruzi proteasome inhibitors [1]. Medicinal chemists can use this compound as a reference point for assessing improvements in solubility, permeability, and metabolic stability while maintaining target selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antitrypanosomal agent 15

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.